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## Techniques for imaging tumor hypoxia using [18F]-EF5 positron emission tomography.

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Compound of Interest

2-(2-nitro-1H-imidazol-1-yl)-N-

Compound Name: (2,2,3,3,3-

pentafluoropropyl)acetamide

Cat. No.: B1671117

# Application Notes and Protocols for Imaging Tumor Hypoxia with [18F]-EF5 PET

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of [18F]-labeled 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)-acetamide, or [18F]-EF5, a leading radiotracer for the non-invasive detection and quantification of tumor hypoxia using Positron Emission Tomography (PET).

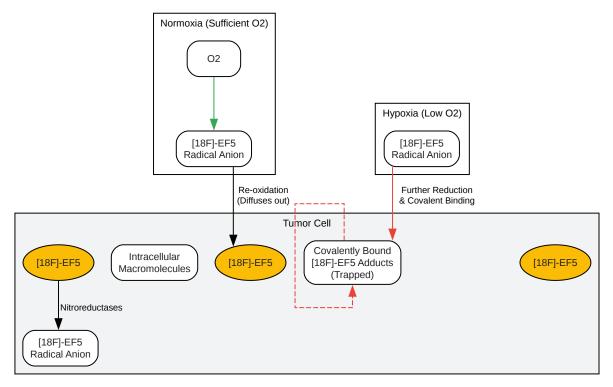
#### Introduction to [18F]-EF5 and Tumor Hypoxia

Tumor hypoxia, a state of low oxygen concentration, is a common feature of solid tumors. It arises from an imbalance between oxygen supply and consumption and is associated with tumor progression, metastasis, and resistance to radiotherapy and chemotherapy.[1][2][3] The ability to non-invasively image and quantify hypoxia is crucial for patient stratification, treatment planning, and monitoring therapeutic response.[3][4]

[18F]-EF5 is a 2-nitroimidazole-based compound that serves as a biomarker for hypoxia.[5][6] Its mechanism relies on the cellular reduction of the nitro group, a process that occurs preferentially under hypoxic conditions. The resulting reactive intermediates bind covalently to



intracellular macromolecules, effectively trapping the radiotracer within hypoxic cells. This accumulation can be detected and measured by PET imaging.[6]



Mechanism of [18F]-EF5 Trapping in Hypoxic Cells

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Caption: Mechanism of [18F]-EF5 trapping in hypoxic versus normoxic cells.

## Application Note 1: Preclinical Hypoxia Imaging in Xenograft Models

This section details the protocol for assessing tumor hypoxia in animal models using [18F]-EF5 PET, often validated against immunohistochemistry (IHC).



### Experimental Protocol: Combined [18F]-EF5 PET and EF5 IHC

This protocol is adapted from studies evaluating human tumor xenografts in mice.[7][8]

- Animal Model Preparation:
  - Use immunodeficient mice (e.g., nude mice).
  - Implant human tumor cells (e.g., PC3, HCT116, H460) subcutaneously.[7][8]
  - Allow tumors to grow to a suitable size for imaging (e.g., 150-400 mm<sup>3</sup>).
- Radiotracer and Drug Co-Injection:
  - For a comparative assessment of PET and IHC, co-inject the animals with a bolus of [18F]-EF5 (~10-15 MBq) and non-radioactive EF5 (typically 30 mg/kg).[8][9]
  - Note: The co-injection of unlabeled EF5 can sometimes affect the uptake of [18F]-EF5 in certain tumor types.[7][9] For studies focused solely on PET quantification, inject [18F]-EF5 alone.[8]
- PET Image Acquisition:
  - Anesthetize the animal and position it on the scanner bed.
  - Perform a static PET scan at approximately 2.5 to 3 hours post-injection.[5][8] This allows for tracer clearance from non-hypoxic tissues and accumulation in hypoxic regions.
  - An acquisition time of 10-20 minutes is typical.
  - Follow the PET scan with a CT scan for anatomical co-registration and attenuation correction.
- · Perfusion Marker and Tissue Collection:
  - Just before euthanasia (e.g., 2 minutes prior), inject a perfusion marker such as Hoechst
     33342 intravenously to assess blood flow.[8]

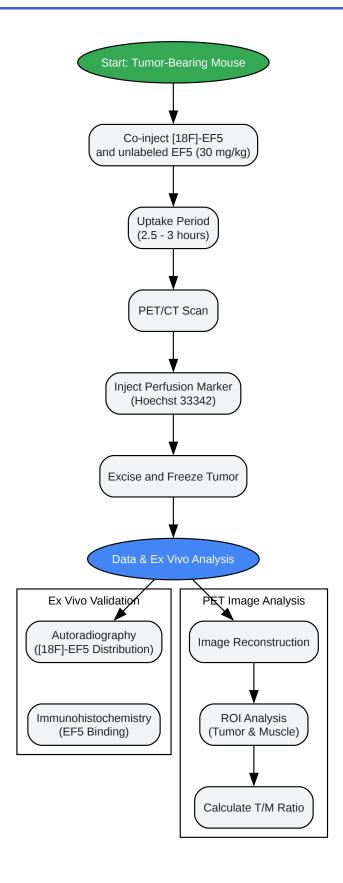
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- Excise the tumor immediately following imaging and euthanasia.
- Flash-freeze the tumor for sectioning.
- Ex Vivo Analysis:
  - Autoradiography: Expose tumor sections to a phosphor screen to visualize the microscopic distribution of [18F]-EF5.
  - Immunohistochemistry: On adjacent tumor sections, perform IHC using an EF5-binding antibody to detect the bound, non-radioactive EF5 adducts, providing a microscopic map of hypoxia.[7]
- Data Analysis:
  - Reconstruct PET images using appropriate algorithms (e.g., OSEM).[10]
  - Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., contralateral muscle).
  - Calculate quantitative metrics such as the Tumor-to-Muscle Ratio (T/M), a common measure for quantifying tracer uptake.[8][9]
  - Perform spatial correlation analysis between the autoradiography ([18F]-EF5) and IHC
     (EF5 binding) images to validate the PET signal at a microregional level.[7][8]





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**Caption:** Preclinical workflow for [18F]-EF5 PET imaging and IHC validation.



#### **Preclinical Quantitative Data Summary**

The following table summarizes key quantitative findings from a comparative study in different human tumor xenograft models.[7][8][9]

Tumor Model	Spatial Correlation (r) between [18F]- EF5 PET & EF5 IHC	Macroscopic Correlation (r) between [18F]-EF5 DAR & EF5 Hypoxic Fraction	T/M Ratio ([18F]- EF5 alone vs. with unlabeled EF5)
PC3 (Prostate)	0.73 ± 0.02	0.95	Not Reported
HCT116 (Colon)	$0.60 \pm 0.06$	0.79	Not Reported
H460 (Lung)	0.53 ± 0.10	0.72	2.51 ± 0.33 vs. 1.71 ± 0.17

Data sourced from studies evaluating the relationship between [18F]-EF5 PET and EF5 IHC.[7] [8][9] DAR: Digital Autoradiography Positive Area Fraction.

### **Application Note 2: Clinical Hypoxia Imaging**

This section provides a general protocol for clinical research studies using [18F]-EF5 PET to image hypoxia in cancer patients, with a focus on head and neck squamous cell carcinoma (HNSCC) and cervical cancer.[1][5][11]

#### **Clinical Imaging Protocol**

- Patient Preparation:
  - No specific fasting requirements are typically needed for [18F]-EF5, unlike [18F]-FDG.[12]
  - Ensure patient is well-hydrated.
  - An intravenous line should be placed for tracer injection.
- Tracer Injection:



- Administer a standard dose of [18F]-EF5 intravenously, typically 370 MBq (10 mCi).[1][5]
- Image Acquisition:
  - The optimal time for imaging is approximately 3 hours post-injection.[5][13][14] This allows
    for the clearance of the tracer from the blood and normoxic tissues, maximizing the tumorto-background contrast.[5]
  - Acquire static PET images over the region of interest (e.g., head and neck, pelvis).
  - Perform a low-dose CT or an MRI scan for attenuation correction and anatomical localization.[1]
  - Dynamic scanning can also be performed in the initial phase after injection to study tracer kinetics and blood flow, followed by static images at later time points (e.g., 1, 2, and 3 hours).[11][13]
- Image Reconstruction and Analysis:
  - Reconstruct images using standard clinical algorithms (e.g., OSEM with corrections for attenuation, scatter, etc.).[10]
  - Co-register the PET images with the corresponding CT or MRI scans.
  - Define a Volume of Interest (VOI) on the tumor, often guided by an [18F]-FDG scan performed on a separate day to identify the metabolically active tumor volume (MATV).[1]
     [5]
  - Define a reference region in a well-perfused, non-hypoxic tissue, such as the neck or gluteus muscle.[1][5]
  - Calculate Tumor-to-Muscle Ratio (T/M): Divide the tracer uptake value (e.g., SUV) in each tumor voxel by the average uptake value in the muscle reference region.[1][5]
  - Identify Hypoxic Regions: Apply a T/M threshold to identify voxels considered to be significantly hypoxic. A T/M ratio of ≥1.5 has been established as a common cutoff for clinically significant hypoxia.[1][5][11]

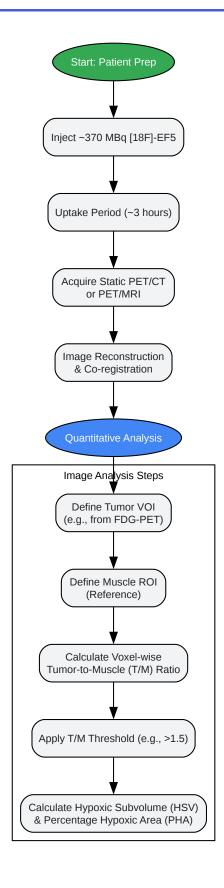


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Quantify Hypoxic Volume: Calculate metrics such as the Hypoxic Subvolume (HSV), which
is the total volume of voxels within the tumor exceeding the T/M threshold, and the
Percentage Hypoxic Area (PHA), which is the HSV divided by the total tumor volume.[1]





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Caption: Clinical workflow for patient [18F]-EF5 PET imaging and data analysis.



### **Clinical Quantitative Data Summary**

The table below presents key quantitative results from clinical studies of [18F]-EF5 in patients with Head and Neck Squamous Cell Carcinoma (HNSCC).[5][13][14]

Parameter	Time Point	Median Value (Range)	Notes
Tumor-to-Muscle (T/M) Ratio	3 hours p.i.	1.38 (1.1 - 3.2)	T/M ratio increases over time, indicating specific trapping.[5] [14]
Tumor Blood Flow	N/A	36.7 mL/100 g/min (23.3 - 78.6)	Measured with [150]- H2O PET.[5][11]
Hypoxic Fraction	3 hours p.i.	78% of tumors	Percentage of tumors with subvolumes showing T/M ≥ 1.5.[5] [11]
PHA at T/M > 1.4	3 hours p.i.	48.9% (25% - 97%)	PHA: Percentage Hypoxic Area within metabolically active volume.[13]
PHA at T/M > 1.5	3 hours p.i.	Not directly averaged	This threshold was supported by voxel-by-voxel analysis against blood flow data.[5]
PHA at T/M > 1.6	3 hours p.i.	16% (1% - 74%)	A higher threshold identifies fewer, more intensely hypoxic regions.[5]

p.i. = post-injection



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